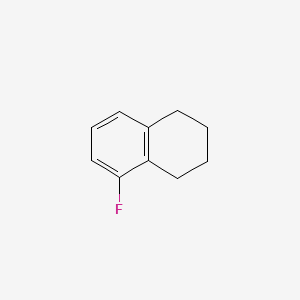

5-Fluoro-1,2,3,4-tetrahydronaphthalene

Overview

Description

5-Fluoro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11F. It is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,2,3,4-tetrahydronaphthalene typically involves the fluorination of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoro-substituted naphthols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its fully hydrogenated form, 5-fluorodecalin, using hydrogen gas and a metal catalyst such as palladium on carbon.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Oxidation: Fluoro-substituted naphthols or quinones.

Reduction: 5-Fluorodecalin.

Substitution: Nitro-substituted derivatives.

Scientific Research Applications

5-Fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydronaphthalene in medicinal applications involves its interaction with specific molecular targets. For instance, as a precursor to sulfonamide inhibitors, it binds to the chemokine receptor CCR8, blocking its activity and thereby reducing inflammation and immune responses associated with certain diseases . The exact molecular pathways and interactions depend on the specific derivative and its target .

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound, used as a solvent and intermediate in organic synthesis.

5-Chloro-1,2,3,4-tetrahydronaphthalene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of fluorine.

5-Bromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue with distinct reactivity patterns compared to the fluorinated compound.

Uniqueness of 5-Fluoro-1,2,3,4-tetrahydronaphthalene: The presence of the fluorine atom in this compound imparts unique electronic properties, such as increased electronegativity and altered reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

5-Fluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the naphthalene ring system. Its molecular formula is C_{10}H_{11}F, with a molecular weight of approximately 165.21 g/mol. The fluorine atom significantly influences the compound's chemical reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to act as a building block for various bioactive molecules. It serves as a precursor in the synthesis of compounds that interact with specific molecular targets in biological systems. Notably, it has been identified as a precursor to sulfonamide inhibitors that bind to chemokine receptors like CCR8, which are involved in inflammatory responses. This interaction can potentially reduce inflammation and modulate immune responses associated with certain diseases.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems. Preliminary studies suggest that it can modulate neurotransmitter release and receptor binding. This property is particularly relevant in the context of neurological disorders where neurotransmitter dysregulation occurs.

Antinociceptive Effects

In vivo studies have demonstrated that compounds related to this compound exhibit significant antinociceptive (pain-relieving) effects without causing respiratory depression or hyperlocomotion . This makes it a candidate for further investigation as a potential analgesic agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of various related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Fluorine at position 5 | Enhanced receptor binding; potential therapeutic uses |

| (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Chiral amine derivative | Promising activity in modulating neurotransmitter systems |

| (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Opposite enantiomer | Different receptor interaction profiles |

| 1,2,3,4-Tetrahydronaphthalen-1-amine | No fluorine substitution | Reduced stability and activity |

Study on Antinociceptive Activity

A significant study involved evaluating the antinociceptive properties of a library of compounds including this compound derivatives. The results indicated that certain derivatives produced dose-dependent pain relief comparable to morphine without adverse effects on respiration . This finding suggests potential applications in pain management therapies.

Neuropharmacological Investigations

Another investigation focused on the compound's interaction with various neurotransmitter receptors. The study revealed that this compound could enhance neurotransmitter release in specific contexts, which may have implications for treating conditions like depression and anxiety disorders.

Properties

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLVNKVCLHAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342148 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-45-8 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 5-fluoro-1,2,3,4-tetrahydronaphthalene influence the properties of liquid crystal mixtures?

A1: The study [] demonstrates that incorporating this compound, particularly alongside other fluoro-substituted tetrahydronaphthalene derivatives, can significantly impact the physical properties of liquid crystal mixtures. This includes:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.